molecular formula C35H59N11O5 B12371558 Rkllw-NH2

Rkllw-NH2

Cat. No.: B12371558
M. Wt: 713.9 g/mol
InChI Key: FMLWBWUCSCKWJQ-CISYKLKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rkllw-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate the formation of peptide bonds . The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the purity is confirmed using mass spectrometry and analytical HPLC .

Chemical Reactions Analysis

Types of Reactions

Rkllw-NH2 primarily undergoes hydrolysis and enzymatic reactions. As a peptide, it is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds . Enzymatically, it interacts with Cathepsin L, inhibiting its proteolytic activity.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Enzymatic Inhibition: Interaction with Cathepsin L under physiological conditions.

Major Products

The hydrolysis of this compound results in the formation of its constituent amino acids: arginine, lysine, leucine, and tryptophan .

Properties

Molecular Formula

C35H59N11O5

Molecular Weight

713.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C35H59N11O5/c1-20(2)16-28(33(50)44-27(30(38)47)18-22-19-42-25-12-6-5-10-23(22)25)46-34(51)29(17-21(3)4)45-32(49)26(13-7-8-14-36)43-31(48)24(37)11-9-15-41-35(39)40/h5-6,10,12,19-21,24,26-29,42H,7-9,11,13-18,36-37H2,1-4H3,(H2,38,47)(H,43,48)(H,44,50)(H,45,49)(H,46,51)(H4,39,40,41)/t24-,26-,27-,28-,29-/m0/s1

InChI Key

FMLWBWUCSCKWJQ-CISYKLKFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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